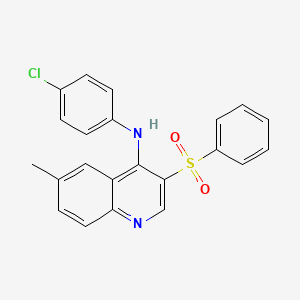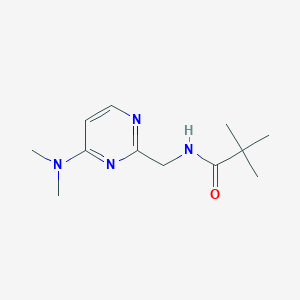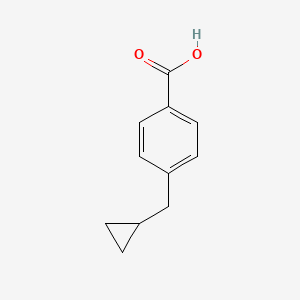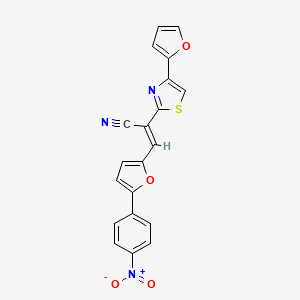![molecular formula C5H10O B2736727 [(1R,2S)-rel-2-methylcyclopropyl]methanol CAS No. 21003-35-0](/img/structure/B2736727.png)
[(1R,2S)-rel-2-methylcyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2S)-rel-2-methylcyclopropyl]methanol is an organic compound with the molecular formula C5H10O It is a cyclopropyl derivative, characterized by a cyclopropane ring substituted with a methyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S)-rel-2-methylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a catalyst, such as a transition metal complex. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,2S)-rel-2-methylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Conditions may include the use of strong acids or bases, and reagents like SOCl2 (Thionyl chloride) for halogenation.
Major Products
Oxidation: Formation of 2-methylcyclopropanone.
Reduction: Formation of 2-methylcyclopropane.
Substitution: Formation of 2-methylcyclopropyl halides or amines.
Applications De Recherche Scientifique
[(1R,2S)-rel-2-methylcyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1R,2S)-rel-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
[(1R,2S)-rel-2-methylcyclopropyl]methanol can be compared with other cyclopropyl derivatives, such as:
Cyclopropylmethanol: Lacks the methyl substitution, leading to different reactivity and properties.
2-Methylcyclopropanol: Similar structure but different stereochemistry, affecting its chemical behavior and applications.
Cyclopropanemethanol: Another related compound with distinct functional groups and reactivity.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a methyl and a methanol group, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
21003-35-0 |
|---|---|
Formule moléculaire |
C5H10O |
Poids moléculaire |
86.13 g/mol |
Nom IUPAC |
[(1S,2R)-2-methylcyclopropyl]methanol |
InChI |
InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
Clé InChI |
SHEINYPABNPRPM-RFZPGFLSSA-N |
SMILES |
CC1CC1CO |
SMILES isomérique |
C[C@@H]1C[C@@H]1CO |
SMILES canonique |
CC1CC1CO |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-acetylphenyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2736645.png)


![3-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B2736649.png)



![2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2736654.png)
![[1-(4-nitrophenyl)piperidin-4-ylidene]amino benzoate](/img/structure/B2736658.png)
![2-ethyl-5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2736659.png)
![Ethyl 2-{1-[(4-methoxyphenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2736660.png)
![6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736661.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2736664.png)

